molecular formula C20H17BrN2O3 B2873065 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione CAS No. 307541-99-7

2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione

Cat. No.: B2873065
CAS No.: 307541-99-7
M. Wt: 413.271
InChI Key: RUPMNCMLQJSHLQ-UHFFFAOYSA-N
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Description

2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a morpholino group at position 3 and a 4-bromophenylamino substituent at position 2. Naphthoquinones are redox-active scaffolds known for their biological activities, including kinase inhibition and anticancer properties. The morpholino group enhances solubility and pharmacokinetic profiles compared to halide substituents, while the bromine atom on the phenyl ring may influence electronic interactions with biological targets.

Properties

IUPAC Name

2-(4-bromoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPMNCMLQJSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Synthesis

A widely cited method involves a one-pot Betti-type reaction utilizing 4-bromobenzaldehyde, 2-naphthol, and morpholine. This approach eliminates intermediate isolation steps, improving overall efficiency. The reaction proceeds via nucleophilic addition of morpholine to the aldehyde, followed by condensation with 2-naphthol to form the naphthalene-1,4-dione core. Intramolecular O–H⋯N hydrogen bonding stabilizes the morpholine ring in a chair conformation, as confirmed by crystallographic data. Typical conditions include:

  • Reactants : 4-bromobenzaldehyde (1.2 equiv), 2-naphthol (1.0 equiv), morpholine (1.5 equiv)
  • Solvent : Ethanol or methanol
  • Temperature : 80–100°C, 6–8 hours
  • Yield : 68–75% after recrystallization.

Catalytic Amination of 1,4-Naphthoquinone

An alternative route involves the amination of 1,4-naphthoquinone with 4-bromoaniline in the presence of Lewis acid catalysts. Cerium(IV) chloride heptahydrate (CeCl₄·7H₂O) demonstrates superior activity in ethanol, facilitating C–N bond formation at the C2 position. Subsequent morpholine incorporation at C3 is achieved under basic conditions (pH 8–9):
$$
\text{1,4-Naphthoquinone} + \text{4-Bromoaniline} \xrightarrow{\text{CeCl}4\cdot7\text{H}2\text{O}} \text{2-((4-Bromophenyl)amino)-1,4-naphthoquinone} \xrightarrow{\text{Morpholine}} \text{Target Compound}
$$
Key parameters:

  • Catalyst loading : 5 mol% CeCl₄·7H₂O
  • Reaction time : 4 hours (Step 1), 2 hours (Step 2)
  • Overall yield : 82%.

Optimization of Catalytic Systems

Copper(II) Triflate-Mediated Reactions

Copper(II) triflate (Cu(OTf)₂) enables direct coupling of 4-bromoaniline with 1,4-naphthoquinone in cyclohexane, bypassing intermediate isolation. This method favors high regioselectivity for the C2 position due to the electron-withdrawing effect of the bromine substituent:

  • Conditions : 120°C, 6 hours, 10 mol% Cu(OTf)₂
  • Workup : Quenching with Na₂SO₃, extraction with ethyl acetate
  • Yield : 77% after column chromatography (PE/EA = 20:1).

Modified Raney-Ni Catalysts for Debromination Control

Hydrogenation steps in related syntheses (e.g., nitro-to-amine reduction) often suffer from debromination. A Fe-Cr-modified Raney-Ni catalyst reduces debromination to <2 mol% while maintaining >98% nitro conversion:

  • Catalyst preparation : Raney-Ni treated with Fe(NO₃)₃ and Cr(NO₃)₃ (molar ratio Ni:Fe:Cr = 1:0.023:0.015)
  • Hydrogenation conditions : Methanol, 25°C, 0.8 mol% catalyst loading
  • Yield : 81.5% 4-bromo-2-aminophenol (key intermediate).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with petroleum ether/ethyl acetate (20:1) effectively separates the target compound from byproducts like dimerized naphthoquinones. High-performance liquid chromatography (HPLC) purity exceeds 98% when using C18 reverse-phase columns (acetonitrile/water = 70:30).

Recrystallization Solvents

Ethanol-water mixtures (3:1 v/v) produce needle-shaped crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals a melting point of 144–145°C, consistent with literature.

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of Preparation Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
One-Pot Betti Reaction None 80 8 68 95
CeCl₄-Mediated CeCl₄·7H₂O 70 6 82 98
Cu(OTf)₂-Catalyzed Cu(OTf)₂ 120 6 77 97
Modified Raney-Ni Fe-Cr-Raney-Ni 25 3 81.5 98.2

Industrial-Scale Considerations

Batch reactors (50–100 L) with reflux condensers and automated pH control are recommended for large-scale production. Continuous flow systems reduce reaction times by 30% but require precise temperature gradients to prevent quinone decomposition.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene-1,4-dione core to naphthalene-1,4-diol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the bromophenyl group under basic conditions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Naphthalene-1,4-diol derivatives.

    Substitution Products: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione and its analogs:

Compound Substituent at Position 3 Aromatic Substituent Molecular Formula Yield Melting Point Key Functional Features
This compound (Hypothetical) Morpholino 4-Bromo C20H17BrN2O3 (est.) N/A N/A Enhanced polarity due to morpholino; potential improved solubility and target interaction.
2-((4-Bromophenyl)amino)-3-chloronaphthalene-1,4-dione Chloro 4-Bromo C16H9BrClNO2 56% 257–259 °C Electron-withdrawing Cl enhances electrophilicity; IR peaks at 1674 cm⁻¹ (C=O stretch).
2-[(4-tert-butylphenyl)amino]-3-chloro-1,4-dihydronaphthalene-1,4-dione Chloro 4-tert-Butyl C20H18ClNO2 N/A N/A Bulky tert-butyl group increases lipophilicity; may affect membrane permeability.

Key Observations:

Substituent at Position 3: The morpholino group in the target compound introduces a polar, non-aromatic heterocycle, likely improving aqueous solubility compared to the chloro substituent in analogs . Morpholino derivatives are often designed to optimize drug-like properties, such as metabolic stability and bioavailability, though direct biological data for this compound are absent in the evidence.

Aromatic Substituent: The 4-bromo group (as in the target compound and ) is electron-withdrawing, which may stabilize charge-transfer interactions with kinase targets like EGFR .

Synthetic Yields and Physical Properties :

  • The chloro-bromo analog was synthesized in 56% yield, suggesting efficient nucleophilic substitution under the reported conditions.
  • The tert-butyl analog lacks yield data, but steric hindrance from the bulky substituent might complicate synthesis compared to smaller groups like bromine.

Chloro substituents may enhance electrophilicity, promoting covalent interactions with cysteine residues in kinases.

Biological Activity

2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene backbone with a morpholine group and a bromophenyl amino substituent. Its structure can be represented as:

C18H17BrN2O2\text{C}_{18}\text{H}_{17}\text{BrN}_{2}\text{O}_{2}

This structure is significant for its interaction with biological targets, particularly in cancer pathways.

Inhibition of MITF Pathway

Research indicates that this compound acts as an inhibitor of the Microphthalmia-associated Transcription Factor (MITF) pathway. This pathway is crucial in melanoma and other cancers. By inhibiting MITF, the compound may reduce tumor cell proliferation and induce apoptosis in malignant cells .

Anticancer Properties

  • Cell Viability Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma cells. For instance, IC50 values in different assays ranged from 0.75 pM to 35 pM, indicating potent activity against melanoma cells .
  • Gene Expression Modulation : The compound has been shown to downregulate the expression of genes associated with cell survival and proliferation in melanoma cells. Quantitative PCR analyses revealed a marked reduction in MITF and its target genes upon treatment with this compound .
  • Stability and Efficacy : Stability assays in physiological conditions (PBS buffer) confirmed that the compound retains its activity over time, suggesting potential for therapeutic use .

Study 1: Melanoma Cell Lines

A study conducted on SK-MEL-5 melanoma cells assessed the effects of varying concentrations of this compound. The results indicated that at concentrations as low as 0.75 pM, significant reductions in cell viability were observed, correlating with increased apoptosis markers.

Concentration (pM)% Cell Viability
0100
0.7530
7.1410
35<5

Study 2: Primary Human Melanocytes

In primary human melanocyte assays, the compound was tested for its cytotoxic effects compared to standard treatments. The findings showed that while it effectively reduced viability in melanoma cells, it had minimal effects on normal melanocytes at similar concentrations.

TreatmentIC50 (pM)Effect on Melanocytes (%)
Compound7.1485
Standard DrugXY

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